An In-depth Technical Guide to BTPTT-4F (Y6): A Core Component in Advanced Organic Photovoltaics
An In-depth Technical Guide to BTPTT-4F (Y6): A Core Component in Advanced Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTPTT-4F, a prominent non-fullerene acceptor (NFA) also widely known as Y6, has emerged as a pivotal material in the advancement of organic photovoltaics (OPVs).[1][2] Its unique A-DAD-A (acceptor-donor-acceptor-donor-acceptor) architecture, featuring a fused thienothienopyrrolo-thienothienoindole (TTP-TTI) core and 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC) end units, has led to significant breakthroughs in the power conversion efficiencies (PCEs) of organic solar cells.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of BTPTT-4F, tailored for researchers and professionals in the fields of materials science and organic electronics.
Chemical Structure and Properties
BTPTT-4F is a highly conjugated and electron-deficient organic semiconductor.[1][2] The fusion of thienyl groups into its backbone elevates the highest occupied molecular orbital (HOMO) energy level and reduces the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO).[3][4] This modification enhances light absorbance and induces a red-shift in the absorption bands.[3][4] The 2FIC end units play a crucial role in promoting intermolecular interactions and enhancing optical absorption.[1]
Chemical Structure
Caption: Conceptual representation of the BTPTT-4F (Y6) molecular structure.
Physicochemical Properties
The key physicochemical properties of BTPTT-4F are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2304444-49-1 | [1][2][5][6] |
| Chemical Formula | C₈₂H₈₆F₄N₈O₂S₅ | [1][2][5] |
| Molecular Weight | 1451.93 g/mol | [1][2][5] |
| Purity | >98% (¹H NMR) | [1] |
| Appearance | Black powder | [5] |
| Solubility | Soluble in chloroform and dichlorobenzene. | [5] |
| HOMO Energy Level | -5.65 eV | [1] |
| LUMO Energy Level | -4.10 eV | [1] |
| Maximum Absorption (λmax) | ~810 nm (in film), 731 nm (in chloroform) | [1][2][5] |
| Absorption Range | Extends to 1100 nm | [1][2] |
Experimental Protocols
While detailed, step-by-step synthesis and experimental protocols for BTPTT-4F are often proprietary and not fully disclosed in publicly available literature, the general approach to its application in organic solar cells can be outlined.
Organic Solar Cell Fabrication Workflow
The fabrication of high-efficiency organic solar cells utilizing BTPTT-4F typically involves the following steps:
Caption: General workflow for fabricating an organic solar cell using BTPTT-4F.
A common device architecture is ITO/PEDOT:PSS/PM6:Y6/PDINO/Al.[1] In this setup, PM6 (PBDB-T-2F) acts as the electron donor, while BTPTT-4F (Y6) serves as the electron acceptor.[1] The blend of these materials forms the active layer where light absorption and charge generation occur.
Performance in Organic Photovoltaics
The integration of BTPTT-4F into organic solar cells has led to impressive power conversion efficiencies, with some studies reporting values exceeding 15.7%.[1] The superior performance of BTPTT-4F-based devices can be attributed to several factors:
-
Broad and Strong Absorption: The ability of BTPTT-4F to absorb light across the visible and near-infrared spectrum allows for efficient harvesting of solar energy.[1][2]
-
Efficient Charge Transfer: The favorable energy level alignment between BTPTT-4F and donor polymers like PM6 facilitates efficient exciton dissociation and charge transfer.
-
Suppressed Charge Recombination: Theoretical studies suggest that the fusion of thienyl groups in the BTPTT-4F backbone helps to suppress charge recombination, a major loss mechanism in organic solar cells.[3][4]
Derivatives and Future Outlook
The success of the Y6 molecular design has spurred the development of derivatives with modified alkyl side chains to enhance solubility and optimize morphology. For instance, BTP-4F-12 (also known as Y12) is a derivative with longer alkyl chains, improving its solubility in non-halogenated solvents like o-xylene.[7][8] This modification is crucial for developing more environmentally friendly processing methods for large-area and commercial-scale production of organic solar cells.
The continued exploration and molecular engineering of BTPTT-4F and its analogues hold significant promise for the future of organic photovoltaics, paving the way for even higher efficiencies and greater commercial viability.
References
- 1. ossila.com [ossila.com]
- 2. Y6(BTPTT-4F) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fusion of thienyl into the backbone of electron acceptor in organic photovoltaic heterojunctions: a comparative study of BTPT-4F and BTPTT-4F - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Y6(BTPTT-4F) | 2304444-49-1 [sigmaaldrich.com]
- 6. watson-int.com [watson-int.com]
- 7. researchgate.net [researchgate.net]
- 8. BTP-4F-12 | Solaris Chem [solarischem.com]
